

(S)-1-Boc-3-benzylpiperazine spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: (S)-1-Boc-3-benzylpiperazine

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An In-Depth Technical Guide to the Spectroscopic Characterization of **(S)-1-Boc-3-benzylpiperazine**

Abstract

(S)-1-Boc-3-benzylpiperazine (CAS No. 475272-55-0) is a chiral piperazine derivative widely utilized as a key building block in medicinal chemistry and drug development.^{[1][2]} Its structural integrity and purity are paramount for the synthesis of complex target molecules. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and characterization of this compound. We delve into the causal mechanisms behind the observed spectral features, offer field-proven protocols for data acquisition, and present the data in a clear, structured format for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

The spectroscopic profile of **(S)-1-Boc-3-benzylpiperazine** is a direct consequence of its distinct structural features. A foundational understanding of these components is crucial for accurate spectral interpretation.

- Piperazine Ring: A six-membered heterocyclic amine, which exists in a dynamic equilibrium of chair conformations.

- Boc Protecting Group: The tert-butyloxycarbonyl group introduces a carbamate functionality and a sterically demanding tert-butyl moiety.
- Benzyl Group: An aromatic phenyl ring attached via a methylene (-CH₂) bridge.
- (S)-Chiral Center: The stereocenter at the C3 position of the piperazine ring induces diastereotopicity in neighboring protons, a key feature observed in NMR spectroscopy.

Caption: Molecular structure of **(S)-1-Boc-3-benzylpiperazine** with key functional groups highlighted.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for confirming the identity and structural integrity of the title compound. The presence of the chiral center at C3 is the defining feature of the spectrum, rendering the geminal protons of the benzyl methylene group and some piperazine ring protons diastereotopic.[3]

Predicted Chemical Shifts and Assignments

The expected ¹H NMR spectrum, typically run in CDCl₃, will exhibit signals corresponding to each unique proton environment.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.35 - 7.20	Multiplet	5H	Ar-H (Phenyl)	Standard region for aromatic protons on a monosubstituted benzene ring.[4]
~ 4.0 - 2.5	Multiplet	7H	Piperazine Ring H	Complex region due to overlapping signals of axial and equatorial protons, further complicated by restricted rotation around the N-Boc bond.
~ 3.15 & ~2.65	Doublet of Doublets (ABq)	2H	Benzyl CH ₂	These protons are diastereotopic due to the adjacent C3 chiral center, resulting in distinct chemical shifts and geminal coupling.[3]
~ 1.70	Broad Singlet	1H	NH	The secondary amine proton is often broad and its position can vary with concentration and solvent.[4]

1.47	Singlet	9H	-C(CH ₃) ₃ (Boc)	The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. [5]
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Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-1-Boc-3-benzylpiperazine** in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Apparatus: A 400 MHz (or higher) NMR spectrometer.
- Data Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover a range of -1 to 12 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Apply a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.
- Data Processing: Process the resulting Free Induction Decay (FID) with an exponential line broadening factor of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. The number of distinct signals confirms the number of unique carbon environments in the molecule.

Predicted Chemical Shifts and Assignments

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 154.7	C=O (Boc carbamate)	The carbonyl carbon of the carbamate is significantly deshielded.[6]
~ 138.0	Quaternary Ar-C	The ipso-carbon of the phenyl ring attached to the methylene group.
~ 129.3, 128.5, 126.5	Ar-CH (Phenyl)	Aromatic carbons typically resonate in the 120-140 ppm range.
~ 79.8	C(CH ₃) ₃ (Boc)	The quaternary carbon of the tert-butyl group.[6]
~ 55 - 40	Piperazine & Benzyl CH ₂	The aliphatic carbons of the piperazine ring and the benzyl methylene group appear in this crowded region.
28.4	C(CH ₃) ₃ (Boc)	The three equivalent methyl carbons of the tert-butyl group give a strong, sharp signal.[6]

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
- Apparatus: A 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).
- Data Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).
 - Set the spectral width to cover a range of 0 to 200 ppm.

- A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
- Data Processing: Process the FID with an exponential line broadening of 1-2 Hz. Calibrate the spectrum using the residual solvent signal of CDCl_3 ($\delta = 77.16$ ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted Absorption Frequencies

Frequency (cm ⁻¹)	Intensity	Assignment	Rationale
~ 3340	Medium	N-H Stretch	Characteristic of a secondary amine. The band is typically sharper than an O-H stretch.[7]
3080-3030	Medium	sp ² C-H Stretch (Aromatic)	Aromatic C-H stretches appear at wavenumbers >3000 cm ⁻¹ .[8]
2975-2850	Strong	sp ³ C-H Stretch (Aliphatic)	Asymmetric and symmetric stretching of C-H bonds in the piperazine, benzyl, and Boc groups.[8]
~ 1695	Strong	C=O Stretch (Carbamate)	The strong absorption is characteristic of the carbonyl group in the Boc protecting group. [9]
1605, 1495, 1455	Medium-Weak	C=C Stretch (Aromatic Ring)	Skeletal vibrations of the benzene ring.
~ 1420	Strong	C-N Stretch / C-O Stretch (Carbamate)	Coupled vibrations within the carbamate group.
740, 700	Strong	C-H Out-of-Plane Bend (Aromatic)	Strong bands characteristic of a monosubstituted benzene ring.[8]

Experimental Protocol: IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

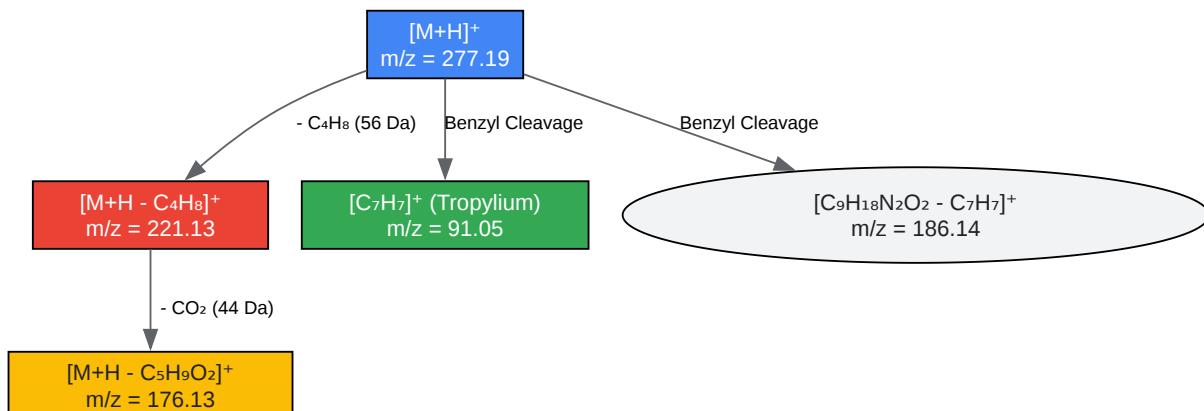
- Place a small amount of the solid or viscous liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
- Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- Apparatus: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum over the range of 4000-600 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which serves as a molecular fingerprint. Electrospray Ionization (ESI) is a soft technique ideal for observing the protonated molecular ion, $[\text{M}+\text{H}]^+$.

Predicted Fragmentation Pattern (ESI-MS)

The molecular weight of $\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_2$ is 276.37 g/mol .^[10] The ESI mass spectrum will be dominated by the protonated molecular ion. Fragmentation can be induced (MS/MS) to yield structurally significant ions.

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Caption: Predicted major fragmentation pathways for **(S)-1-Boc-3-benzylpiperazine** in ESI-MS/MS.

m/z (Positive Mode)	Assignment	Rationale
277.19	[M+H] ⁺	Protonated molecular ion.
221.13	[M+H - C ₄ H ₈] ⁺	Loss of isobutylene from the tert-butyl group is a hallmark fragmentation pathway for Boc-protected amines.[11][12]
177.14	[M+H - 100] ⁺	Loss of the entire Boc group (C ₅ H ₈ O ₂) as a neutral fragment.
91.05	[C ₇ H ₇] ⁺	Cleavage of the benzyl group, which rearranges to the highly stable tropylium cation. This is often the base peak for benzyl compounds.[13][14]

Experimental Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
- Apparatus: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
 - Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
 - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to maximize the signal of the $[M+H]^+$ ion while minimizing in-source fragmentation.[15]
- Data Processing: Analyze the resulting spectrum to identify the protonated molecular ion and any significant fragment ions. Compare the observed exact mass to the theoretical mass to confirm the elemental composition.

Conclusion

The collective application of NMR, IR, and MS provides an unequivocal spectroscopic signature for **(S)-1-Boc-3-benzylpiperazine**. ^1H NMR confirms the diastereotopicity arising from the chiral center, ^{13}C NMR maps the carbon framework, IR spectroscopy verifies the presence of key functional groups (amine N-H, carbamate C=O), and mass spectrometry confirms the molecular weight and characteristic fragmentation patterns of the Boc and benzyl moieties. By employing the protocols and interpretive logic detailed in this guide, researchers can confidently verify the identity, purity, and structural integrity of this vital synthetic intermediate.

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